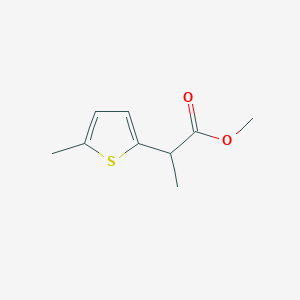

Methyl 2-(5-methylthiophen-2-yl)propanoate

Description

Methyl 2-(5-methylthiophen-2-yl)propanoate is a thiophene-derived compound characterized by a methyl-substituted thiophene ring linked to a propanoate ester group. Thiophene-based compounds are widely studied for their bioactivity, metabolic stability, and role as intermediates in drug synthesis.

Properties

Molecular Formula |

C9H12O2S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

methyl 2-(5-methylthiophen-2-yl)propanoate |

InChI |

InChI=1S/C9H12O2S/c1-6-4-5-8(12-6)7(2)9(10)11-3/h4-5,7H,1-3H3 |

InChI Key |

IVMBQHJHAQIHRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-methylthiophen-2-yl)propanoate typically involves the esterification of 2-(5-methylthiophen-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to optimize yield and purity. The use of advanced purification methods such as recrystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methylthiophen-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 2-(5-methylthiophen-2-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive thiophene derivatives.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-methylthiophen-2-yl)propanoate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. The ester group may undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between Methyl 2-(5-methylthiophen-2-yl)propanoate and related compounds:

Key Observations

Functional Group Impact: Ester vs. Acid: Methyl 2-(5-methylthiophen-2-yl)propanoate’s ester group provides superior lipophilicity compared to carboxylic acid derivatives like 2-(5-Benzoylthiophen-2-yl)propanoic acid, which is more polar and likely exhibits different pharmacokinetics . Triple Bond Reactivity: The propiolic acid derivative (3-(5-Methylthiophen-2-yl)prop-2-ynoic acid) contains a reactive triple bond, making it prone to addition reactions but less stable under physiological conditions .

Substituent Effects: Benzoyl Group: The benzoyl substituent in 2-(5-Benzoylthiophen-2-yl)propanoic acid enhances binding to biological targets, as seen in its clinical use for inflammation . Thiazole Integration: Compounds with thiazole rings, such as those in antimycobacterial agents, demonstrate increased conformational rigidity and improved interaction with biomolecules .

Synthetic Utility: Methyl 2-(5-methylthiophen-2-yl)propanoate and its propynyl analog (Methyl 3-[5-(prop-1-yn-1-yl)thiophen-2-yl]propanoate) serve as versatile intermediates in organic synthesis, enabling further functionalization for drug development .

Biological Activity

Methyl 2-(5-methylthiophen-2-yl)propanoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Methyl 2-(5-methylthiophen-2-yl)propanoate has the following chemical structure:

- Chemical Formula: C12H14O2S

- Molecular Weight: 222.30 g/mol

- IUPAC Name: Methyl 2-(5-methylthiophen-2-yl)propanoate

Biological Activity Overview

The biological activity of methyl 2-(5-methylthiophen-2-yl)propanoate has been investigated in various studies, highlighting its potential pharmacological effects.

1. Anticancer Activity

Recent studies have indicated that derivatives of methyl 2-(5-methylthiophen-2-yl)propanoate exhibit anticancer properties. For instance, a study on related compounds demonstrated significant inhibitory effects on various cancer cell lines, suggesting that modifications to the thiophene ring can enhance anticancer activity. The compound was tested against the National Cancer Institute's (NCI) panel of human tumor cell lines, showing promising results in inhibiting cell growth.

| Cell Line | Inhibition Percentage at 10 μM |

|---|---|

| HL-60 (Leukemia) | 66.37% |

| OVCAR-4 (Ovarian Cancer) | 77.34% |

These results indicate a strong potential for further development as an anticancer agent.

2. Antiviral Activity

In addition to its anticancer effects, methyl 2-(5-methylthiophen-2-yl)propanoate has been evaluated for antiviral properties. A study focusing on hepatitis C virus (HCV) NS5B polymerase inhibition found that certain derivatives showed moderate inhibitory activity, with implications for treating viral infections.

The mechanism by which methyl 2-(5-methylthiophen-2-yl)propanoate exerts its biological effects is still under investigation. Preliminary molecular modeling studies suggest that the compound may interact with specific protein targets involved in cell signaling pathways, potentially leading to apoptosis in cancer cells.

Case Study 1: In Vitro Evaluation

A comprehensive in vitro evaluation was conducted using a range of concentrations to determine the cytotoxic effects of methyl 2-(5-methylthiophen-2-yl)propanoate on cancer cell lines. The study revealed dose-dependent responses, with higher concentrations leading to increased cell death rates.

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship (SAR) of methyl 2-(5-methylthiophen-2-yl)propanoate derivatives highlighted that modifications to the thiophene ring significantly influence biological activity. For example, replacing the methyl group with larger alkyl groups resulted in decreased potency against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.